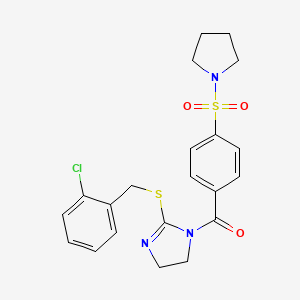

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S2/c22-19-6-2-1-5-17(19)15-29-21-23-11-14-25(21)20(26)16-7-9-18(10-8-16)30(27,28)24-12-3-4-13-24/h1-2,5-10H,3-4,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZSFUGQKDNPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Bioactivity Profiles

- Antimicrobial Potential: Compounds with chlorobenzyl/thioether groups (e.g., the target compound and ) are often associated with antimicrobial activity due to membrane disruption capabilities. However, the pyrrolidine sulfonyl group in the target compound may confer additional selectivity toward bacterial sulfonamide-binding proteins .

- Enzyme Inhibition: Imidazoles with sulfonamide substituents (e.g., the target compound) are known to inhibit carbonic anhydrases and tyrosine kinases. The pyrrolidine ring could modulate binding affinity compared to simpler sulfonamides .

Physicochemical Properties

- Solubility : The pyrrolidine sulfonyl group in the target compound likely enhances aqueous solubility compared to methylthio or benzothiophene derivatives .

- Metabolic Stability : The 4,5-dihydroimidazole core may reduce oxidation susceptibility relative to 1H-imidazole analogues (e.g., ), while the chlorobenzyl group could slow hepatic clearance.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions: (i) imidazole ring formation via condensation of glyoxal with ammonia/formaldehyde, (ii) thioether linkage using 2-chlorobenzyl chloride under basic conditions, and (iii) sulfonylation with pyrrolidine. Critical parameters include:

- Reagent selection : Use sodium hydrosulfide for thiol generation (avoiding side reactions with competing nucleophiles) .

- Temperature control : Maintain ≤60°C during sulfonylation to prevent decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, while recrystallization in ethanol improves final purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H/13C NMR identifies imidazole protons (δ 3.2–4.1 ppm for dihydro protons) and sulfonyl groups (δ 7.8–8.2 ppm for aromatic sulfone) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 464.08) and fragmentation patterns (e.g., cleavage at the thioether bond) .

- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Enzyme inhibition assays : Test against kinases or sulfotransferases (common targets for imidazole/sulfonyl derivatives) using fluorescence-based kits. Include positive controls (e.g., staurosporine) .

- Antimicrobial screening : Use microbroth dilution (MIC determination) against Gram-positive/negative strains. Note: Chlorobenzyl thioethers show variable activity depending on substituent position .

- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculation. Compare with structurally similar analogs to identify SAR trends .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and biological targets?

- Docking studies : Use AutoDock Vina to model binding to sulfotransferases. The pyrrolidine sulfonyl group may occupy the PAPS-binding pocket, while the 2-chlorobenzyl thioether interacts with hydrophobic residues .

- Density-functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thioether as redox-sensitive regions) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD fluctuations to validate binding modes .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Meta-analysis : Compare IC50 values from enzymatic vs. cellular assays. Low cellular activity despite strong enzyme inhibition suggests poor membrane permeability. Validate via logP measurement (target logP ~3.5 for optimal absorption) .

- Proteomics profiling : Use SILAC-based mass spectrometry to identify off-target effects (e.g., unintended kinase inhibition) .

- Isosteric replacement : Replace the 2-chlorobenzyl group with 4-fluoro analogs ( ) to reduce steric hindrance and improve target engagement .

Q. What are the mechanistic pathways for the compound's potential enzyme inhibition?

- Covalent inhibition : Thioether sulfur may undergo oxidation to sulfoxide/sulfone, forming reversible covalent bonds with catalytic cysteine residues (validate via LC-MS of enzyme adducts) .

- Allosteric modulation : Molecular dynamics simulations suggest the imidazole ring stabilizes a closed conformation in sulfotransferases, blocking substrate access .

- Redox cycling : Electrochemical studies (cyclic voltammetry) reveal a redox potential of −0.45 V (vs. Ag/AgCl), indicating susceptibility to metabolic activation in hypoxic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.